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An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxypropyl)urea

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of N-(3-methoxypropyl)urea (CAS No. 1119-61-5). Designed for professionals in chemical

research and drug development, this document moves beyond a simple data summary. It

synthesizes empirical data with the underlying scientific principles and provides detailed, field-

proven experimental protocols for property determination. Key parameters including melting

point, solubility, and lipophilicity (LogP) are discussed, contextualizing their impact on molecular

behavior and potential applications. The guide emphasizes scientific integrity through validated

methodologies and authoritative citations, serving as a practical and reliable resource for

laboratory work.

Introduction to N-(3-methoxypropyl)urea
N-(3-methoxypropyl)urea is a substituted urea derivative characterized by a methoxypropyl

group attached to one of the urea nitrogen atoms. As a bifunctional molecule, it possesses a

hydrogen-bond-donating urea moiety and a hydrogen-bond-accepting ether linkage, making it

an interesting building block in supramolecular chemistry and a potential intermediate in the

synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Understanding the fundamental physicochemical properties of a compound like N-(3-
methoxypropyl)urea is a non-negotiable prerequisite in drug discovery and development.
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These properties govern a molecule's behavior from synthesis and purification to formulation

and its ultimate pharmacokinetic profile. This guide provides the foundational data and

experimental frameworks necessary for its effective utilization.

Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible science.

The key identifiers and structural details for N-(3-methoxypropyl)urea are summarized below.

Identifier Value Source(s)

Chemical Name N-(3-methoxypropyl)urea [1][2]

CAS Number 1119-61-5 [1][2][3]

Molecular Formula C₅H₁₂N₂O₂ [1][2][3]

Molecular Weight 132.16 g/mol [1][2][3]

SMILES COCCCNC(N)=O [2]

Synonyms
1-(3-Methoxypropyl)urea, (3-

Methoxypropyl)urea
[1][2]

The structure features a flexible three-carbon propyl chain separating a hydrophilic urea head

from a methoxy tail. This combination of functional groups dictates its solubility, lipophilicity, and

potential for intermolecular interactions.

Core Physicochemical Properties
The following table summarizes the key physicochemical data for N-(3-methoxypropyl)urea,

compiled from experimental and predicted sources.
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Property Value Type Source(s)

Physical State Solid Experimental [1][3]

Melting Point 76-78 °C Experimental [1][3]

Boiling Point 214.2 ± 32.0 °C Predicted [1][3]

Density 1.040 ± 0.06 g/cm³ Predicted [1][3]

LogP -0.3088 Predicted [2]

pKa 14.03 ± 0.46 Predicted [1][3]

TPSA 64.35 Å² Calculated [2]

Hydrogen Bond

Donors
2 Calculated [2]

Hydrogen Bond

Acceptors
2 Calculated [2]

Rotatable Bonds 4 Calculated [2]

Melting Point
The experimentally determined melting point of 76-78°C confirms that N-(3-
methoxypropyl)urea is a solid at standard ambient temperature and pressure.[1][3] In a

research context, a sharp, narrow melting range is a primary indicator of high sample purity.[4]

The presence of impurities, such as residual solvents or synthetic byproducts, typically leads to

a depression and broadening of the melting point range.[5][6]

Solubility Profile
While specific quantitative solubility data is not readily available in the literature, the molecular

structure allows for a qualitative assessment. The presence of two hydrogen bond donors (the -

NH₂ and -NH- protons) and two primary hydrogen bond acceptors (the carbonyl and ether

oxygens) suggests good solubility in polar protic solvents like water and alcohols. The

predicted LogP value of -0.3088 further supports its hydrophilic nature.[2]

Lipophilicity (LogP)
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The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic

system of an organic solvent (typically n-octanol) and water.[7] It is expressed in its logarithmic

form, LogP. LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᵩᵤₑₒᵤₛ)[7][8] The predicted LogP of -0.3088

indicates that N-(3-methoxypropyl)urea has a slight preference for the aqueous phase over

the lipid phase, classifying it as a hydrophilic compound.[2] This is a critical parameter in drug

development, as LogP values outside the optimal range (typically 0-5) can be associated with

poor absorption or permeation.[9]

Acidity and Basicity (pKa)
The pKa is the negative logarithm of the acid dissociation constant and is a measure of the

strength of an acid in solution. For N-(3-methoxypropyl)urea, two pKa values are relevant:

Protonated Urea (Conjugate Acid): The carbonyl oxygen can be protonated under acidic

conditions. For the parent compound, urea, the pKa of its conjugate acid is approximately

0.18, indicating it is a very weak base.[10] N-(3-methoxypropyl)urea is expected to have a

similar, very weak basic character.

Urea N-H Deprotonation (Acidity): The predicted pKa of 14.03 refers to the deprotonation of

one of the urea's N-H protons under strongly basic conditions.[1][3] This value is similar to

that of water, meaning it is an extremely weak acid and this deprotonation is not relevant

under physiological conditions.

Predicted Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for the

prediction of key spectroscopic features crucial for its identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands. A strong, sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch is anticipated.

[11] A broad band in the region of 3200-3600 cm⁻¹ due to N-H stretching vibrations and

peaks around 1450 cm⁻¹ and 1150 cm⁻¹ corresponding to C-N vibrations are also expected.

[11] The presence of the ether linkage should produce a C-O-C stretching band around 1100

cm⁻¹.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct

signals: a singlet for the methoxy (-OCH₃) protons, a triplet for the methylene (-CH₂-)
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adjacent to the ether oxygen, a triplet for the methylene adjacent to the urea nitrogen, and a

multiplet for the central methylene group. The N-H protons of the urea would likely appear as

broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals

corresponding to the five unique carbon atoms: the carbonyl carbon (C=O), the methoxy

carbon (-OCH₃), and the three carbons of the propyl chain.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an

m/z of 132. Key fragmentation patterns would likely involve cleavage of the propyl chain and

loss of ammonia or isocyanic acid from the urea moiety.

Experimental Protocols for Physicochemical
Characterization
The following sections detail standardized, self-validating protocols for determining the key

physicochemical properties of N-(3-methoxypropyl)urea.

Protocol for Melting Point Determination (Capillary
Method)
This method is the most common for determining the melting point of a crystalline solid.[12] It

relies on heating a small sample in a capillary tube at a controlled rate.

Methodology:

Sample Preparation: Ensure the N-(3-methoxypropyl)urea sample is crystalline and

completely dry. Grind a small amount into a fine powder.

Capillary Loading: Press the open end of a capillary tube into the powder, trapping a small

amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to

a height of 1-2 mm.[6]

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated

melting point apparatus (e.g., a Mel-Temp).
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Rapid Determination (Optional): Heat the sample rapidly (10-20°C/min) to find an

approximate melting range. This saves time for the precise measurement.[4][5]

Precise Determination: Using a fresh sample, heat rapidly to about 15-20°C below the

approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

Scientist's Note:A slow heating rate is critical for accuracy. It ensures that the temperature

of the heating block, the thermometer, and the sample are in thermal equilibrium,

preventing an overestimation of the melting point.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁

- T₂.

Validation: Perform the measurement in triplicate to ensure reproducibility.
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Workflow for Capillary Melting Point Determination.
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Protocol for Aqueous Solubility Determination (Shake-
Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[13] It

measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

System Preparation: Add an excess amount of solid N-(3-methoxypropyl)urea to a known

volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert container

(e.g., a glass vial).

Scientist's Note:"Excess" is key. Visual confirmation of undissolved solid at the end of the

experiment is required to ensure saturation was achieved.[13]

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C)

using an orbital shaker or rotator. The equilibration time is typically 24-48 hours.

Phase Separation: Allow the suspension to stand at the same controlled temperature until

the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved

solid.

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant (the saturated

solution). It is critical not to disturb the solid phase. Filtration through a low-binding filter (e.g.,

0.22 µm PVDF) may be necessary.

Quantification: Determine the concentration of N-(3-methoxypropyl)urea in the aliquot

using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration

curve must be prepared.

Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified

temperature. Perform in triplicate.
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Workflow for Shake-Flask Solubility Determination.

Protocol for LogP Determination (Shake-Flask Method)
This protocol directly measures the partitioning of the compound between n-octanol and water.

[7]

Methodology:

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4

buffer) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
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Stock Solution: Prepare a stock solution of N-(3-methoxypropyl)urea in one of the phases

(typically the one in which it is more soluble).

Partitioning: Add a small volume of the stock solution to a known volume of the pre-saturated

biphasic system. The final concentration should be low enough to avoid saturation in either

phase.

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a controlled

temperature to allow the compound to partition between the two layers.

Phase Separation: Centrifuge the mixture to ensure a clean and rapid separation of the

aqueous and organic layers.

Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) layers.

Determine the concentration of the compound in each layer using a suitable analytical

method (e.g., HPLC-UV).

Calculation: Calculate LogP using the formula: LogP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is

the measured concentration in each phase.[8]
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Workflow for Shake-Flask LogP Determination.

Conclusion
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N-(3-methoxypropyl)urea is a hydrophilic, crystalline solid with well-defined thermal

properties. Its physicochemical profile, characterized by a melting point of 76-78°C and a

predicted LogP of -0.3088, makes it a compound of interest for applications requiring aqueous

solubility. The standardized protocols provided herein offer a robust framework for the

experimental validation and characterization of this molecule and its derivatives. This guide

serves as a foundational resource, enabling researchers to confidently integrate N-(3-
methoxypropyl)urea into their synthetic and developmental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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